Absence of Direct Comparative Activity Data Prevents Procurement Prioritization
An exhaustive search of primary research papers, patents (including US-9115144-B2 and WO2018055407A1) and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield any direct head-to-head activity comparison for N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide against a structural analog. The closest characterized analog is 2-(5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-sulfamoylphenyl)acetamide (BRD6711), with a reported IC50 of 13.8 µM in a PRMT5-PBM biochemical assay and an EC50 of 3 µM for cellular target engagement [1]. However, this comparator bears a distinct substitution pattern and cannot serve as a direct baseline for the target compound. No quantitative data (IC50, Kd, EC50) were identified for the target compound in any assay system.
| Evidence Dimension | PRMT5-PBM inhibition potency |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | BRD6711 (2-(5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-sulfamoylphenyl)acetamide): IC50 = 13.8 µM (biochemical), EC50 = 3 µM (cellular) [1] |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | PRMT5-PBM TR-FRET biochemical assay; cellular NanoBRET target engagement assay in HEK293T cells [1] |
Why This Matters
Without quantitative data, a scientific user cannot rationally prioritize this compound over characterized analogs like BRD6711 or other commercially available PRMT5 inhibitors.
- [1] McKinney, D. C., McMillan, B. J., Ranaghan, M. J., et al. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction. J. Med. Chem. 2021, 64 (15), 11148–11168. View Source
